molecular formula C11H14O3 B124796 Ethyl 2-(m-tolyloxy)acetate CAS No. 66047-01-6

Ethyl 2-(m-tolyloxy)acetate

Cat. No.: B124796
CAS No.: 66047-01-6
M. Wt: 194.23 g/mol
InChI Key: YITOTGGGSHWZDB-UHFFFAOYSA-N
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Description

Ethyl 2-(m-tolyloxy)acetate, also known as this compound, is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-(m-tolyloxy)acetate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

This compound is an ester derived from m-tolyl alcohol and acetic acid. Its molecular formula is C11H14O3C_{11}H_{14}O_3, and it features an aromatic ring that contributes to its biological activity. The presence of the m-tolyl group enhances lipophilicity, which may influence its interaction with biological membranes.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a derivative known as 2-(m-tolyloxy)acetohydrazide was synthesized and tested for its antimicrobial potential against various pathogens. The results indicated that compounds containing electron-withdrawing groups displayed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus flavus .

Table 1: Antimicrobial Activity of Compounds Derived from this compound

CompoundDiameter of Zone of Inhibition (mm)Pathogen
4c20S. aureus
4d18E. coli
4e15C. albicans
4f16A. flavus

Cytotoxicity and Antitumor Activity

This compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies suggest that it may inhibit cell proliferation by inducing apoptosis in certain tumor cell types. The mechanism involves modulation of histone acetylation through inhibition of histone acetyltransferases (HATs), which are crucial for chromatin remodeling and gene expression associated with cell division .

The biological activity of this compound can be attributed to several mechanisms:

  • Histone Acetylation Modulation : The compound may influence the activity of HATs, leading to altered gene expression profiles that affect cell cycle progression and apoptosis .
  • Membrane Interaction : Due to its lipophilic nature, this compound can integrate into cellular membranes, potentially disrupting membrane integrity and function.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that compounds in this class can induce oxidative stress in cells, which may contribute to their cytotoxic effects .

Case Studies

A notable case study involved the synthesis of various derivatives from this compound, where researchers evaluated their biological activities systematically. The study highlighted the correlation between structural modifications (such as the introduction of different functional groups) and enhanced biological efficacy .

Properties

IUPAC Name

ethyl 2-(3-methylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-13-11(12)8-14-10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITOTGGGSHWZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546488
Record name Ethyl (3-methylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66047-01-6
Record name Ethyl (3-methylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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